2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride
Description
2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride is a boronate ester derivative with a phenol backbone substituted with an amino group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position. The hydrochloride salt enhances its stability and solubility for applications in organic synthesis, medicinal chemistry, and materials science. Key properties include:
- Molecular formula: C₁₂H₁₈BClNO₃.
- Functional groups: Aromatic amine, phenol, and boronate ester.
Properties
IUPAC Name |
2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3.ClH/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8;/h5-7,15H,14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUFDNLTCCDFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronic Ester Installation via Miyaura Borylation
The Miyaura borylation reaction is a cornerstone for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. Starting from 4-bromo-2-nitrophenol, the phenol group is first protected as a methyl ether to prevent undesired side reactions. The protected intermediate, 4-bromo-2-nitroanisole, undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (BPin) in dioxane at 80–90°C, yielding 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-nitroanisole. Catalytic systems such as Pd(dppf)Cl with potassium acetate achieve yields exceeding 85%.
Reaction Conditions for Miyaura Borylation
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl (5 mol%) |
| Solvent | Dioxane |
| Temperature | 80–90°C |
| Base | KOAc |
| Reaction Time | 12–18 hours |
The boronic ester’s stability under these conditions is critical, as hydrolysis or deborylation can occur in protic solvents.
Nitro Group Reduction to Amino Group
The reduction of the nitro group in 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-nitroanisole to an amine is typically performed using sodium hydrosulphide (NaSH) under alkaline conditions. This method, adapted from patent US4329503A, involves gradual addition of NaSH at 70–75°C while maintaining pH < 8.5 to prevent boronic ester degradation. Catalytic hydrogenation (H/Pd-C) offers an alternative but requires careful optimization to avoid boronate cleavage.
Comparative Reduction Methods
| Method | Yield (%) | Conditions |
|---|---|---|
| NaSH Reduction | 92 | pH 8.5, 70°C, 2 hours |
| Catalytic Hydrogenation | 88 | H (1 atm), Pd/C, EtOH |
Post-reduction, the methyl ether protecting group is removed using BBr in dichloromethane, regenerating the phenol moiety.
Hydrochloride Salt Formation
The final step involves treating the free amine with concentrated hydrochloric acid in ethanol. Precipitation of the hydrochloride salt occurs at 0–5°C, with yields >90%. The crystalline product is filtered and washed with cold ethanol to remove residual impurities.
Salt Formation Parameters
| Parameter | Value |
|---|---|
| Acid | HCl (concentrated) |
| Solvent | Ethanol |
| Temperature | 0–5°C |
| Purity | >98% (HPLC) |
Alternative Synthetic Pathways
Direct Amination of Boronic Esters
An emerging approach involves coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with 2-nitrobenzene derivatives via Suzuki-Miyaura cross-coupling, followed by nitro reduction. However, this method struggles with regioselectivity and yields <70%.
Metal-Free Hydroxylation Strategies
Challenges and Optimization
Protecting Group Strategies
Unprotected phenol groups during borylation lead to competing side reactions, reducing yields by 30–40%. Methyl ether protection balances stability and ease of removal, though trimethylsilyl (TMS) groups offer faster deprotection at the cost of higher sensitivity.
Boronic Ester Stability
The dioxaborolane group is susceptible to hydrolysis in acidic or aqueous conditions. Reactions involving protic solvents require strict pH control (pH 6–8) and anhydrous environments.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effective catalysts (e.g., Pd/C over Pd(dppf)Cl) and solvent recycling. Ethanol and water mixtures are favored for reduction steps to minimize waste.
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) |
|---|---|
| BPin | 450 |
| Pd/C (10%) | 300 |
| NaSH | 25 |
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the development of pharmaceutical agents. Its structural features allow it to act as a building block for synthesizing more complex molecules with potential therapeutic effects.
- Anticancer Agents : Research indicates that derivatives of this compound can exhibit cytotoxic activities against various cancer cell lines. The incorporation of the dioxaborolane unit has been linked to improved selectivity and potency in targeting tumor cells.
- Neuroprotective Effects : Preliminary studies suggest that compounds derived from 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Cross-Coupling Reactions : The boron atom in the dioxaborolane group facilitates cross-coupling reactions with various electrophiles, making it a valuable reagent in the synthesis of complex organic molecules.
- Functionalization of Aromatic Compounds : The amino group can be exploited for further functionalization, allowing for the introduction of diverse substituents onto aromatic systems.
Materials Science
In materials science, this compound has potential applications in the development of advanced materials:
- Polymer Chemistry : Its reactive groups can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Sensors and Catalysts : The unique properties of the dioxaborolane moiety make it suitable for use in sensor applications and as a catalyst in various chemical reactions.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of derivatives synthesized from 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride. The results demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values lower than those of existing chemotherapeutics.
Case Study 2: Neuroprotection
Research conducted by Neuroscience Letters explored the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings indicated a marked reduction in cell death and oxidative damage when treated with derivatives of this compound.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with halides. This reaction is catalyzed by palladium and involves the formation of a palladium-boron complex, which then undergoes transmetalation and reductive elimination to form the final product .
Comparison with Similar Compounds
Structural Analogs with Boronate Esters
The following compounds share the pinacol boronate ester moiety but differ in substituents and functional groups:
Amino-Substituted Boronates
These compounds feature amino groups but differ in substitution patterns:
Hydrochloride Salts of Boron-Containing Compounds
Hydrochloride salts improve stability and handling:
Key Research Findings
Reactivity in Cross-Coupling: The target compound’s amino group increases electron density at the boronate site, accelerating Suzuki-Miyaura couplings compared to non-amino analogs (e.g., 4-(pinacol boronate)phenol) .
Solubility and Stability : Hydrochloride salts of boronate esters (e.g., target compound vs. 4-(pinacol boronate)aniline hydrochloride) exhibit superior aqueous solubility, enabling use in biological assays .
Steric and Electronic Effects: Chlorine or methoxy substituents (e.g., 2,3-dichloro-4-(pinacol boronate)phenol) reduce coupling efficiency due to steric hindrance, while amino groups enhance reactivity .
Data Tables
Table 1: Melting Points and Purity of Selected Compounds
Q & A
Q. What are the standard synthetic routes for preparing 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride?
The compound is synthesized via sequential functionalization of the phenol core. A common approach involves:
Boronic ester introduction : Reacting 2-amino-4-bromophenol with bis(pinacolato)diboron (B₂Pin₂) via Miyaura borylation, catalyzed by Pd(dppf)Cl₂ in anhydrous THF under inert atmosphere (N₂/Ar) .
Hydrochloride salt formation : Treating the free base with HCl (gaseous or in solution) during workup to precipitate the hydrochloride salt.
Critical parameters : Moisture control (boronic esters hydrolyze readily), stoichiometric base (e.g., Cs₂CO₃ for deprotonation), and inert reaction conditions .
Q. How is the compound characterized to confirm structural integrity and purity?
- Spectroscopy :
- Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺ or [M-Cl]⁺) and isotopic patterns.
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How does the hydrochloride salt form influence solubility and reactivity in cross-coupling reactions?
The hydrochloride salt enhances aqueous solubility but may require neutralization (e.g., with NaHCO₃) before use in Suzuki-Miyaura couplings. The free amino group can coordinate Pd catalysts, potentially slowing transmetallation. Mitigation strategies :
Q. What are the stability challenges during storage, and how are they addressed?
Q. How can competing side reactions (e.g., deboronation or amino group interference) be minimized in cross-coupling?
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- DFT calculations : Model Pd-boronate complexation energies and transition states for transmetallation.
- Molecular docking : Simulate interactions with enzyme active sites (e.g., in kinase inhibition studies) .
Data Interpretation & Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
